3-methyl-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one
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Overview
Description
3-methyl-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one is a nitrogen-containing heterocyclic compound that belongs to the class of quinazolinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with a methyl group at the 3-position and a phenyl group at the 2-position.
Mechanism of Action
Target of Action
Quinazolin-4(1h)-ones, a class of compounds to which this molecule belongs, have been reported to have a wide range of applications such as antitumor , antioxidant and anticancer , antibacterial , antifungal , anticonvulsant , and antihypertension drugs , and used as 5-hydroxytryptamine (5-HT) receptor ligand .
Mode of Action
It is known that the synthesis of 2,3-dihydroquinazolin-4(1h)-ones involves the condensation of an aldehyde or ketone with 2-aminobenzamide . This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Given the broad spectrum of pharmacological and biological activities of quinazolin-4(1h)-ones , it can be inferred that this compound might affect multiple biochemical pathways.
Result of Action
Given the wide range of applications of quinazolin-4(1h)-ones , it can be inferred that this compound might have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one can be achieved through various methods. One common approach involves the condensation of 2-aminobenzamide with an aldehyde or ketone. This reaction typically requires a catalyst and can be carried out under reflux conditions in ethanol. For example, the use of a heterogeneous Lewis acid catalyst such as cross-linked poly(4-vinylpyridine) supported BF3 has been reported to yield good to high yields of the desired product .
Another method involves the use of isatoic anhydride, ammonium acetate, and aromatic aldehydes in a one-pot three-component cyclocondensation reaction. This reaction can be catalyzed by ionic liquids such as 1-butyl-3-methyl imidazolium methanesulfonate in an ethanol-water solvent system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of recyclable and reusable catalysts, such as heterogeneous Lewis acid catalysts, is advantageous for industrial applications due to their efficiency and ease of removal from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4-one derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: The compound can undergo substitution reactions at the phenyl or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Comparison with Similar Compounds
3-methyl-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one can be compared with other quinazolinone derivatives, such as:
2-Phenylquinazolin-4-one: Lacks the methyl group at the 3-position.
3-Methylquinazolin-4-one: Lacks the phenyl group at the 2-position.
2,3-Dimethylquinazolin-4-one: Contains methyl groups at both the 2- and 3-positions.
The presence of both the methyl and phenyl groups in this compound contributes to its unique chemical and biological properties, making it a compound of interest for further research and development .
Properties
IUPAC Name |
3-methyl-2-phenyl-1,2-dihydroquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-17-14(11-7-3-2-4-8-11)16-13-10-6-5-9-12(13)15(17)18/h2-10,14,16H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWPKSZILRECDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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